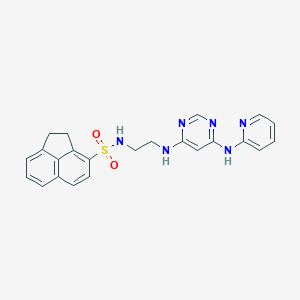
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The structures of the compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Agents
Research has identified the potential of heterocyclic compounds containing a sulfonamido moiety, similar in structure to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide, as antibacterial agents. These compounds, through various synthetic processes, have shown high antibacterial activity, indicating their usefulness in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013). Additionally, certain derivatives have demonstrated potent antitumor activities, suggesting their application in cancer treatment. Compounds synthesized from similar structures have shown higher activity against various cancer cell lines than standard drugs in some cases, further underscoring their potential as antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Histone Deacetylase Inhibition
A compound structurally related to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing various anticancer mechanisms. Its oral bioavailability and significant in vivo antitumor activity highlight its potential as an anticancer drug (Zhou et al., 2008).
Vasodilatory Action
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which share a similar structural motif with the compound , have been synthesized and shown to possess vasodilatory action. These compounds increase arterial blood flow, suggesting their potential application in cardiovascular treatments. Some derivatives have been found to be equipotent to diltiazem, a clinically used cardiovascular drug, indicating their promise in therapeutic applications (Morikawa, Sone, & Asano, 1989).
Degradation and Environmental Impact
Investigations into the degradation of similar sulfonylurea herbicides have shown that microbial transformation plays a crucial role in their environmental breakdown. This research is critical for understanding the environmental impact and degradation pathways of such compounds, potentially leading to improved agricultural practices and remediation strategies (Saha & Kulshrestha, 2002).
Propiedades
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,19-10-8-17-5-3-4-16-7-9-18(19)23(16)17)28-13-12-25-21-14-22(27-15-26-21)29-20-6-1-2-11-24-20/h1-6,8,10-11,14-15,28H,7,9,12-13H2,(H2,24,25,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAMASDYAMZZNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCCNC4=CC(=NC=N4)NC5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


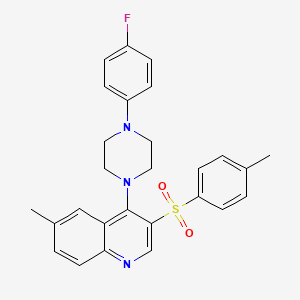
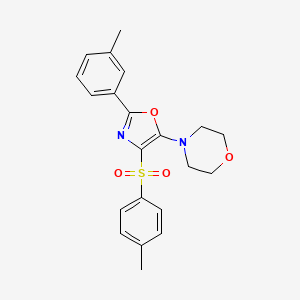
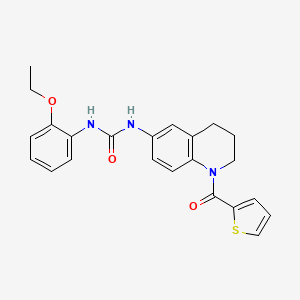
![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)
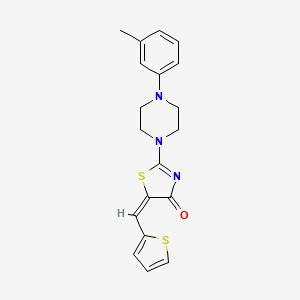
![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)
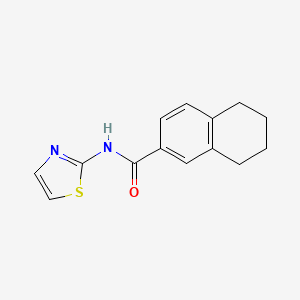
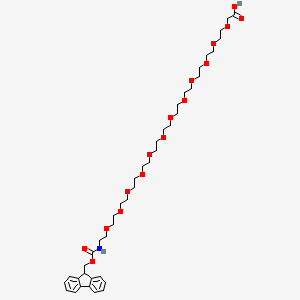
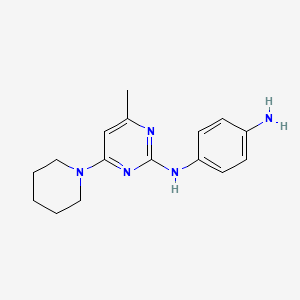
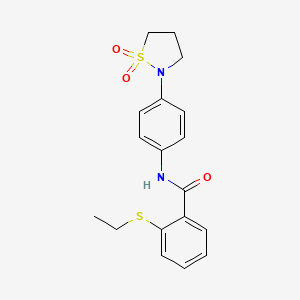
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)
![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)
![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)